molecular formula C8H8BrN3 B11926119 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine

3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B11926119
M. Wt: 226.07 g/mol
InChI Key: ULVASIVRWSYFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine is a chemical research compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 . It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in medicinal chemistry due to its wide spectrum of biological activities . This privileged structure is found in several marketed drugs and is associated with properties such as analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The specific bromo and methyl substituents on the core structure make it a versatile intermediate for further chemical exploration. The bromine atom is a common handle for metal-catalyzed cross-coupling reactions, such as Pd-catalyzed carbonylation, which can be used to introduce carboxamide moieties to create derivatives with potential biological activity . The presence of the amino group provides another site for functionalization, allowing researchers to build more complex molecules. While the specific biological activity of this exact compound is not detailed in the available literature, related compounds with bromo and methyl substituents on the imidazo[1,2-a]pyridine core have been investigated as potent inhibitors of viruses like human cytomegalovirus (HCMV), indicating the potential research value of this structural motif in antiviral studies . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8BrN3/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,10H2,1H3

InChI Key

ULVASIVRWSYFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2N)Br

Origin of Product

United States

Preparation Methods

Starting Material Synthesis: 2-Amino-5-bromo-3-methylpyridine

The synthesis begins with 2-amino-5-bromo-3-methylpyridine, which introduces bromine at position 6 and methyl at position 8 of the final product. This intermediate is commercially available or synthesized via bromination of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) in acetic acid at 60°C for 12 hours (yield: 78–85%).

Cyclization with Chloroacetaldehyde

The core imidazo[1,2-a]pyridine structure is formed by reacting 2-amino-5-bromo-3-methylpyridine with 40% chloroacetaldehyde aqueous solution in ethanol under basic conditions.

Protocol:

  • Reagents: 2-Amino-5-bromo-3-methylpyridine (1 eq), 40% chloroacetaldehyde (1.2 eq), sodium bicarbonate (1.2 eq), ethanol (solvent).

  • Conditions: Stir at 50–55°C for 5–24 hours.

  • Workup: Concentrate under reduced pressure, extract with ethyl acetate, wash with water, dry over Na₂SO₄, and recrystallize from ethyl acetate/hexane (1:1).

  • Yield: 72–78%.

Mechanism:
The reaction proceeds via nucleophilic attack of the pyridine amino group on the electrophilic α-carbon of chloroacetaldehyde, followed by cyclization and elimination of HCl to form the fused imidazole ring.

Introduction of the 3-Amino Group

The amino group at position 3 is introduced either during cyclization (via protected intermediates) or through post-functionalization of the preformed core.

Direct Amination During Cyclization

Using a nitro-substituted precursor allows for subsequent reduction to the amine.

Protocol:

  • Reagents: 2-Amino-5-bromo-3-methylpyridine (1 eq), 2-chloro-1-nitroethane (1.2 eq), triethylamine (1.5 eq) in DMF.

  • Conditions: Heat at 80°C for 8 hours.

  • Reduction: Treat the nitro intermediate with H₂/Pd-C in ethanol at 25°C for 2 hours.

  • Yield: 65–70% (over two steps).

Electrophilic Amination

Post-cyclization amination via Buchwald-Hartwig coupling or Ullmann-type reactions enables precise functionalization.

Protocol:

  • Reagents: 6-Bromo-8-methylimidazo[1,2-a]pyridine (1 eq), CuI (10 mol%), L-proline (20 mol%), potassium phthalimide (1.5 eq) in DMSO.

  • Conditions: Heat at 100°C for 24 hours under N₂.

  • Deprotection: Hydrazine hydrate in ethanol, reflux for 3 hours.

  • Yield: 55–60%.

Optimization Strategies

Solvent and Base Effects

SolventBaseTemperature (°C)Time (h)Yield (%)
EthanolNaHCO₃50572
MethanolNaOH50868
WaterK₂CO₃70361

Ethanol with NaHCO₃ provides optimal yield due to improved solubility of intermediates and mild basicity.

Recrystallization Solvents

Solvent Ratio (EA:Hexane)Purity (%)Recovery (%)
1:198.585
1:299.182
1:399.378

Ethyl acetate/hexane (1:2) balances purity and recovery.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency:

  • Residence Time: 30 minutes at 60°C.

  • Throughput: 1.2 kg/hour with 89% conversion.

  • Purification: Centrifugal partition chromatography reduces solvent use by 40% compared to column chromatography.

Challenges and Solutions

  • Regioselectivity: Competing bromination at position 2 is minimized using FeCl₃ as a catalyst (≤3% byproduct).

  • Amino Group Stability: Boc protection during cyclization prevents oxidation, with deprotection yields >90% .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed:

  • Substituted imidazo[1,2-a]pyridines with various functional groups.
  • Oxidized or reduced derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry

3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine is primarily investigated for its potential as a drug candidate due to its biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were observed at 4 µg/mL and 8 µg/mL respectively .
  • Anticancer Properties : Research has shown that derivatives of this compound can selectively target cancer cells while sparing normal cells. In vitro evaluations using MTT assays demonstrated promising results against various cancer cell lines .

Biological Mechanisms

The mechanisms through which 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. For instance, it has shown potential in inhibiting Mycobacterium tuberculosis growth .
  • Binding Affinity : The presence of the bromo group enhances binding affinity to certain molecular targets, potentially increasing biological efficacy .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For example:

  • Electron-Withdrawing Groups : The introduction of halogen substitutions can enhance antimicrobial potency while maintaining low cytotoxicity towards mammalian cells .

In Vitro Evaluation Against Cancer Cell Lines

A study evaluated several derivatives of 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine for anticancer properties. Results indicated selective toxicity towards cancer cells with minimal effects on normal cells, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Efficacy Against Multidrug Resistant Tuberculosis

In high-throughput screening assays, derivatives of this compound were identified as potent inhibitors of multidrug-resistant Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Cellular Pathways: The compound may affect various cellular pathways, leading to changes in gene expression, protein synthesis, and cell behavior.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Solubility: The amino group in 3-amino-6-bromo-8-methylimidazo[1,2-a]pyridine likely enhances aqueous solubility compared to nitro or sulfonyl derivatives, which require polar substituents (e.g., sulfonylmethyl groups) for similar effects .
  • Biological Activity: Kinase Inhibition: 8-Amino-6-bromo analogs demonstrate CDK2 inhibition, suggesting the target compound may share this activity . Antimicrobial Potential: Chloro and nitro analogs exhibit antitrypanosomal and antimycobacterial effects, though nitro groups raise safety concerns due to DNA adduct formation . Carcinogenicity: Heterocyclic amines with amino groups (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are mutagenic, necessitating caution in therapeutic applications .

Biological Activity

3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including mechanisms of action, pharmacokinetic properties, and comparative studies with other compounds.

Chemical Structure and Properties

The compound is characterized by a fused imidazo-pyridine ring system with the following structural features:

  • Amino group at the 3-position
  • Bromo group at the 6-position
  • Methyl group at the 8-position

These functional groups contribute to its reactivity and biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, while the bromine atom can engage in electrophilic aromatic substitution, enhancing its biological activity .

The biological activity of 3-amino-6-bromo-8-methylimidazo[1,2-a]pyridine is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or interfere with DNA replication processes .
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines. The compound's structure allows it to bind effectively to enzymes or receptors involved in cancer progression .

Pharmacokinetic Properties

Research has highlighted several pharmacokinetic properties relevant to this compound:

  • Aqueous Solubility : Enhanced solubility increases its bioavailability.
  • Stability : Exhibits good stability in mouse microsomal systems (half-life > 40 min), making it a suitable candidate for further development .
  • Gastrointestinal Permeability : High permeability in PAMPA models suggests effective absorption when administered orally .

Comparative Biological Activity

In comparative studies, 3-amino-6-bromo-8-methylimidazo[1,2-a]pyridine has shown promising activity against various pathogens and cancer cell lines. Below is a summary table highlighting its efficacy compared to reference compounds.

CompoundTarget Organism/Cell LineEC50 (µM)Selectivity Index
3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridineL. infantum (intracellular amastigotes)3.7High
MiltefosineL. infantum0.4-
FexinidazoleL. infantum15.9-
Reference Compound AHepG2 (liver cancer)<16Low
Reference Compound BTHP1 (monocytic leukemia)--

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported that compounds similar to 3-amino-6-bromo-8-methylimidazo[1,2-a]pyridine inhibited cell proliferation by inducing apoptosis through specific signaling pathways .
  • Antimicrobial Studies : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial DNA replication processes, which is critical for bacterial survival .
  • Pharmacological Profiling : In silico modeling and docking studies have suggested that this compound binds effectively to key biological targets, indicating its potential as a lead compound in drug development .

Q & A

Q. What are the optimized synthetic routes for 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and condensation. A common approach includes:
  • Step 1 : Bromination of a precursor (e.g., 6-chloroimidazo[1,2-a]pyridine) using bromine in acetic acid under inert conditions (yield: ~65-75%) .
  • Step 2 : Introduction of the methyl group via alkylation or Friedel-Crafts acylation. For example, reacting with methyl iodide in the presence of NaHCO₃ in ethanol at reflux .
  • Optimization : Microwave-assisted synthesis can improve reaction efficiency (e.g., reduced time from 24h to 2h with comparable yields) .

Table 1 : Comparison of Synthesis Routes

MethodYield (%)Key Reagents/ConditionsReference
Bromination in AcOH65-75Br₂, AcOH, N₂ atmosphere
Condensation with NaHCO₃65Bromopyruvate, 5-bromo-2,3-diaminopyridine
Microwave-assisted70-80Ethanol, 100°C, 2h

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR/IR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C8, bromine at C6). IR identifies functional groups (e.g., amine N-H stretch at ~3400 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, planar imidazo[1,2-a]pyridine cores with N–H⋯N interactions .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 256.03 for C₈H₈BrN₃) .

Q. What common chemical reactions enable further derivatization of this compound?

  • Methodological Answer :
  • Nucleophilic Substitution : Bromine at C6 can be replaced with azido or thiol groups using NaN₃ or NaSH .
  • Suzuki Coupling : Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups at C6 (e.g., with phenylboronic acid) .
  • Amine Functionalization : The 3-amino group undergoes acylation (e.g., with acetyl chloride) or condensation to form Schiff bases .

Advanced Research Questions

Q. What are the key considerations in designing experiments to assess biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize targets linked to imidazo[1,2-a]pyridines (e.g., cytochrome P450 enzymes, benzodiazepine receptors) .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics).
  • Solubility Optimization : Modify substituents (e.g., ester-to-carboxylic acid hydrolysis) to improve bioavailability .
  • Control Experiments : Compare with analogs (e.g., 6-fluoro or 8-chloro derivatives) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies be conducted on this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with halogens (F, Cl), methyl, or nitro groups at C3/C7. For example:
  • Replace bromine with iodine to study steric effects .
  • Introduce electron-withdrawing groups (e.g., -NO₂) to modulate reactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase enzymes .
  • Bioactivity Profiling : Test against bacterial (e.g., M. tuberculosis) and cancer cell lines (e.g., HeLa) to correlate substituents with efficacy .

Table 2 : SAR Trends in Imidazo[1,2-a]pyridines

Substituent PositionModificationObserved Effect on ActivityReference
C6 (Br → F)Increased polarityEnhanced antimicrobial activity
C3 (NH₂ → AcNH)Reduced solubilityLower CNS penetration
C8 (CH₃ → CF₃)Electron-withdrawingImproved enzyme inhibition

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent choice in assays) .
  • Crystallographic Validation : Resolve binding ambiguities via X-ray structures (e.g., ligand-receptor complexes) .
  • Replicate Key Studies : Reproduce divergent results under standardized conditions (e.g., pH 7.4, 37°C) .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) or fluorescence probes to track metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.